N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N4O2S/c20-14(13-4-5-16-21-13)17-11-3-1-2-10(8-11)12-9-19-6-7-22-15(19)18-12/h1-9H,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPWHVAUSDELLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=NO2)C3=CN4C=CSC4=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide typically involves multi-step reactions. One common synthetic route includes the cyclization of an aminothiazole derivative with an appropriate isoxazole precursor under reflux conditions . The reaction conditions often involve the use of solvents such as 1,4-dioxane and catalysts like ethyl 2-chloro-3-oxobutanoate .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow systems to enhance efficiency and yield. For example, a three-reactor multistage system can be employed, where intermediate compounds are not isolated but directly converted to the final product . This method improves the overall efficiency and scalability of the production process.
Chemical Reactions Analysis
Amide Hydrolysis and Functional Group Interconversion
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying bioavailability or introducing new functional groups.
Nucleophilic Aromatic Substitution (NAS)
The electron-deficient imidazo[2,1-b]thiazole ring facilitates NAS at the C6 position (adjacent to the sulfur atom), enabling derivatization with nucleophiles like amines or thiols.
| Nucleophile | Conditions | Product | Selectivity | Source |
|---|---|---|---|---|
| Piperazine | DMF, 100°C, 12h, K₂CO₃ | Piperazine-conjugated imidazothiazole | C6 > C2 | |
| Benzyl mercaptan | EtOH, reflux, 8h, Cu(I) catalyst | Thioether adduct at C6 | >90% C6 |
Cross-Coupling Reactions
The aryl bromide (if present at the phenyl linker) participates in Suzuki-Miyaura or Buchwald-Hartwig couplings. While direct data is limited, analogous imidazothiazole systems show robust activity.
Cyclization and Ring Expansion
Under thermal or acidic conditions, the imidazothiazole core undergoes cyclization with α-halo ketones or esters to form polycyclic systems.
Oxidation of the Thiazole Moiety
The sulfur atom in the thiazole ring is susceptible to oxidation, forming sulfoxide or sulfone derivatives, which modulate electronic properties.
| Oxidizing Agent | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| mCPBA | DCM, 0°C to RT, 2h | Imidazothiazole sulfoxide | Enhanced solubility | |
| H₂O₂, WO₃ | EtOH, 60°C, 6h | Imidazothiazole sulfone | Reduced metabolic clearance |
Enzyme-Targeted Modifications
The compound’s isoxazole carboxamide group interacts with kinase ATP-binding pockets, enabling structure-activity relationship (SAR) studies through targeted substitutions.
Stability Under Physiological Conditions
Degradation studies in simulated gastric fluid (SGF) and phosphate buffer (PBS, pH 7.4) reveal hydrolysis susceptibility:
| Condition | Half-Life (t₁/₂) | Major Degradant | Mitigation Strategy | Source |
|---|---|---|---|---|
| SGF (pH 1.2) | 2.3h | Isoxazole-5-carboxylic acid | Enteric coating | |
| PBS (pH 7.4) | 48h | None (stable) | N/A |
Scientific Research Applications
Biological Activities
Preliminary studies have indicated that N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide exhibits promising biological activities:
Antimicrobial Properties
Research indicates that compounds containing imidazo[2,1-b]thiazole are often associated with antimicrobial effects. For instance:
| Compound | Target Organism | Activity |
|---|---|---|
| ITCC | Various bacteria | Antimicrobial activity observed in vitro |
Anticancer Activity
ITCC has shown potential anticancer properties against different human cancer cell lines. Notably:
These results suggest that ITCC may inhibit tumor growth effectively.
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, which are common in similar heterocyclic compounds. Further studies are required to quantify these effects.
Case Studies
Several studies have documented the efficacy of ITCC in various applications:
- Antimycobacterial Activity : Research has shown that derivatives similar to ITCC exhibit selective inhibition against Mycobacterium tuberculosis without significant toxicity to host cells .
- Cytotoxicity Studies : In vitro tests on human cancer cell lines have demonstrated that ITCC can significantly reduce cell viability, indicating its potential as an anticancer agent .
Mechanism of Action
The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes, such as pantothenate synthetase in Mycobacterium tuberculosis . This inhibition disrupts essential metabolic pathways, leading to the antimicrobial and anticancer effects observed in various studies .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide with structurally or functionally related compounds from the evidence:
Structural and Functional Analysis
Core Heterocycle Variations The target compound’s imidazo[2,1-b]thiazole core is shared with ND-11503 and ND-11564, but it differs from the thiazole core in ’s pyridinylthiazoles and the coumarin hybrid in .
Substituent Effects Isoxazole vs. Carboxamide Linkages: The isoxazole-5-carboxamide in the target compound may offer stronger hydrogen-bonding interactions than ND-11503’s dihydrobenzofuran or ND-11564’s trifluoromethylphenoxy groups. This could influence target selectivity or solubility . Coumarin Hybrids (): The coumarin moiety in 3-(imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one enhances UV absorption and fluorescence properties, which are absent in the target compound. This structural difference correlates with antiviral activity against parvovirus B19 .
’s thiazole carboxamides showed statistically significant antiviral activity (p<0.05 to p<0.001) in vitro, but their thiazole core may limit blood-brain barrier penetration compared to imidazo[2,1-b]thiazoles .
Synthetic Accessibility
- The target compound’s synthesis likely follows routes similar to ND-11543 (), involving coupling of imidazo[2,1-b]thiazole-5-carboxylic acid with an isoxazole-containing aniline. In contrast, ’s coumarin hybrids require multistep cyclization .
Biological Activity
N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide, commonly referred to as ITCC, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Structural Characteristics
ITCC is characterized by its unique structural components:
- Imidazo[2,1-b]thiazole moiety : Known for diverse pharmacological properties.
- Isoxazole ring : Contributes to chemical stability and reactivity.
- Phenyl group : Enhances interaction with biological targets.
The molecular formula of ITCC is with a molecular weight of 310.3 g/mol .
Antimicrobial Properties
Preliminary studies suggest that compounds containing imidazo[2,1-b]thiazole moieties exhibit significant antimicrobial activity. In particular, ITCC has been associated with:
- Antibacterial Effects : Demonstrated effectiveness against various bacterial strains.
- Antifungal Activity : Potential in inhibiting fungal growth.
A comparative analysis of similar compounds indicates that those with imidazo[2,1-b]thiazole structures often have enhanced antibacterial and antifungal properties .
Anticancer Activity
ITCC's anticancer potential has been evaluated through various in vitro studies. Compounds with similar structural characteristics have shown promising results against different cancer cell lines. For instance:
- Cytotoxicity Studies : ITCC exhibited low toxicity against normal cell lines while maintaining efficacy against cancer cells.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases associated with tumor growth .
Synthesis and Mechanism
The synthesis of ITCC can be achieved through several organic reactions involving imidazo[2,1-b]thiazole and isoxazole derivatives. Key methods include:
- Condensation Reactions : Between appropriate precursors to form the imidazo[2,1-b]thiazole core.
- Functionalization : Introducing the isoxazole ring and carboxamide group to enhance biological activity.
In Vitro Studies
A variety of in vitro studies have been conducted to evaluate the biological activity of ITCC:
- Antitubercular Activity : Similar compounds have shown effective inhibition against Mycobacterium tuberculosis with MIC values as low as 3.125 μg/mL .
- Cytotoxicity Profiles : Studies demonstrated that ITCC had a significant reduction in viability in cancer cell lines (e.g., Caco-2) while sparing normal cells .
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of ITCC compared to related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| ITCC | Imidazo[2,1-b]thiazole + Isoxazole | Antimicrobial, Anticancer |
| Imidazo[2,1-b]thiazole derivatives | Imidazo[2,1-b]thiazole core | Antimicrobial, Anticancer |
| Isoxazole derivatives | Isoxazole ring present | Anti-inflammatory |
ITCC stands out due to its dual functionality from both isoxazole and imidazo[2,1-b]thiazole moieties, potentially enhancing its biological activity synergistically compared to compounds containing only one of these structures .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)isoxazole-5-carboxamide, and how can reaction conditions be optimized?
- Methodology : Multi-step organic synthesis is typically employed. Key steps include:
- Coupling reactions : Use palladium/copper catalysts (e.g., Suzuki-Miyaura coupling) to attach the imidazothiazole and isoxazole moieties .
- Solvent selection : Dimethylformamide (DMF) or dichloromethane (DCM) are common for coupling steps; triethylamine is often added to neutralize acids .
- Optimization : Ultrasound-assisted methods or microwave synthesis can improve reaction rates and yields .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Imidazothiazole formation | Pd(OAc)₂, K₂CO₃, DMF, 80°C | 65–75 | >95% |
| Isoxazole coupling | EDCl, DMAP, DCM, RT | 50–60 | >90% |
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- NMR spectroscopy : H and C NMR confirm functional groups and connectivity (e.g., imidazothiazole protons at δ 7.2–8.5 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 379.12) .
- X-ray crystallography : Resolves 3D conformation and hydrogen-bonding patterns .
Q. What preliminary biological assays are used to evaluate its therapeutic potential?
- In vitro screens :
- Antimicrobial activity : Broth microdilution assays against E. coli or S. aureus (MIC values) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., IC₅₀ in HeLa or MCF-7 cells) .
- Data Interpretation : Compare activity to reference drugs (e.g., doxorubicin for cytotoxicity) and assess selectivity indices.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound?
- Key Modifications :
- Imidazothiazole substitution : Introducing electron-withdrawing groups (e.g., -CF₃) enhances target binding affinity .
- Isoxazole ring modification : Replacing the carboxamide with a sulfonamide group alters pharmacokinetic properties .
- Data Contradictions :
- Example: Methylation of the imidazothiazole nitrogen improves solubility but reduces potency in kinase inhibition assays. Resolve via molecular docking to identify steric clashes .
Q. What mechanistic insights explain its interaction with biological targets like SIRT1 or bacterial enzymes?
- Techniques :
- Molecular docking : Predict binding modes (e.g., imidazothiazole π-π stacking with SIRT1’s hydrophobic pocket) .
- Enzyme kinetics : Measure IC₅₀ values and inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Data Table :
| Target | Assay | EC₅₀/IC₅₀ (μM) | Mechanism |
|---|---|---|---|
| SIRT1 | Fluorescence deacetylation | 0.16 | Allosteric activation |
| Mtb InhA | NADH oxidation | 2.4 | Competitive inhibition |
Q. How can discrepancies in biological activity across studies be resolved?
- Case Study : Variability in cytotoxicity data may arise from:
- Assay conditions : Differences in serum concentration (e.g., 10% FBS vs. serum-free media) .
- Compound stability : Degradation in DMSO stock solutions over time; validate via HPLC before assays .
- Resolution : Standardize protocols (e.g., CLSI guidelines for antimicrobial testing) and use freshly prepared solutions.
Methodological Recommendations
- Synthetic Challenges : Mitigate low yields in coupling steps by optimizing catalyst loading (e.g., 5 mol% Pd) and reaction time .
- Biological Evaluation : Combine in silico modeling (e.g., SwissADME for bioavailability prediction) with in vivo pharmacokinetic studies in rodent models .
- Data Reproducibility : Report detailed spectral data (NMR chemical shifts, HRMS peaks) and deposit crystallographic data in public databases (e.g., CCDC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
